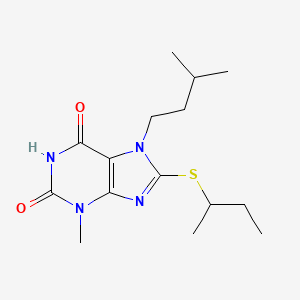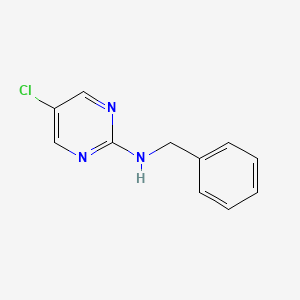
4-ヨードキュバン-1-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodocubane-1-carboxylic acid is a derivative of cubane, a highly strained hydrocarbon with a cubic structure. The compound is characterized by the presence of an iodine atom and a carboxylic acid group attached to the cubane framework. This unique structure imparts distinct chemical properties, making it a subject of interest in various fields of research, including organic synthesis and materials science .
科学的研究の応用
4-Iodocubane-1-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex cubane derivatives, which are valuable in medicinal chemistry for drug development.
Materials Science: The unique cubic structure of cubane derivatives makes them useful in designing novel materials with specific mechanical and thermal properties.
Medicinal Chemistry: Cubane derivatives are explored as bioisosteres for phenyl rings in drug molecules, potentially enhancing the pharmacokinetic properties of therapeutic agents.
作用機序
生化学分析
Biochemical Properties
They can act as proton donors due to the presence of the acidic -COOH group, and can form esters, amides, and anhydrides . The iodine atom in 4-Iodocubane-1-carboxylic acid could potentially influence its reactivity and interactions with enzymes, proteins, and other biomolecules.
Cellular Effects
For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism . The iodine atom in 4-Iodocubane-1-carboxylic acid might also influence its cellular effects.
Molecular Mechanism
Carboxylic acids can participate in various reactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been noted that iodo-substituted systems, such as 4-Iodocubane-1-carboxylic acid, can be more impact sensitive, leading to more rapid thermodecomposition .
Metabolic Pathways
Carboxylic acids are involved in various metabolic pathways, including the tricarboxylic acid (TCA) cycle .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodocubane-1-carboxylic acid typically involves the iodination of cubane derivatives followed by carboxylation. One common method includes the use of methyl-4-iodocubane-1-carboxylate as a precursor, which undergoes hydrolysis to yield the desired carboxylic acid . The reaction conditions often involve the use of liquid ammonia and dimethylsulphoxide as solvents, with irradiation to facilitate the nucleophilic substitution reactions .
Industrial Production Methods: While industrial-scale production methods for 4-Iodocubane-1-carboxylic acid are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques to isolate the final product.
化学反応の分析
Types of Reactions: 4-Iodocubane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as arylthiolate and diphenylphosphanide ions, under photoinduced conditions.
Oxidation and Reduction: The carboxylic acid group can participate in redox reactions, although specific examples for this compound are less documented.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like arylthiolate and diphenylphosphanide ions in the presence of liquid ammonia and dimethylsulphoxide under irradiation.
Oxidation: Typical oxidizing agents for carboxylic acids include potassium permanganate and chromium trioxide.
Major Products:
類似化合物との比較
1,4-Diiodocubane: Another iodinated cubane derivative with similar reactivity but different substitution patterns.
Methyl-4-iodocubane-1-carboxylate: A precursor in the synthesis of 4-Iodocubane-1-carboxylic acid.
Cubane-1,4-dicarboxylic acid: A cubane derivative with two carboxylic acid groups, offering different reactivity and applications.
Uniqueness: 4-Iodocubane-1-carboxylic acid is unique due to its specific substitution pattern, combining the reactivity of both the iodine atom and the carboxylic acid group. This dual functionality allows for diverse chemical transformations and applications in various fields of research .
特性
IUPAC Name |
4-iodocubane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO2/c10-9-4-1-5(9)3-6(9)2(4)8(1,3)7(11)12/h1-6H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMHINRLKQGLQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C4C1(C5C2C3(C45)I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111873-46-2 |
Source


|
| Record name | 8-iodocubane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-(2-Fluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2492933.png)

![5-bromo-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2492938.png)
![4-methoxy-2-methyl-6-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2492939.png)



![6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2492944.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-thia-1-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2492947.png)
![Methyl 4-({[4-(morpholin-4-yl)thian-4-yl]methyl}sulfamoyl)benzoate](/img/structure/B2492949.png)

![[1]Benzofuro[3,2-d]pyrimidine-4(3H)-thione](/img/structure/B2492953.png)

![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2492956.png)
